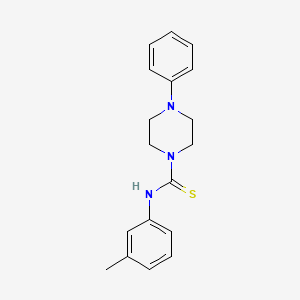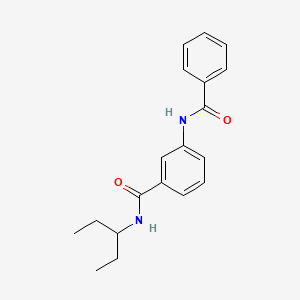![molecular formula C20H25N3O2 B5834949 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein-protein interactions and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits protein-protein interactions by binding to the interface between the two proteins and disrupting their interaction. This binding is specific and occurs at low concentrations, making 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide a potent inhibitor of protein-protein interactions. The binding of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide to the protein interface is reversible, allowing for the modulation of protein-protein interactions in a controlled manner.
Biochemical and Physiological Effects
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to have potent biochemical and physiological effects. In cancer cell lines, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits the growth and proliferation of cells by suppressing the expression of c-Myc, a key oncogenic transcription factor. In inflammatory and autoimmune diseases, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide suppresses the activation of NF-κB, a key transcription factor involved in the immune response. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the replication of viral particles by disrupting the interaction between viral proteins and host proteins.
Advantages and Limitations for Lab Experiments
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, allowing for the modulation of specific pathways in a controlled manner. 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is also highly specific, allowing for the inhibition of specific protein-protein interactions without affecting other pathways. However, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide can be toxic at high concentrations, which can limit its use in certain cell lines.
Future Directions
There are several future directions for research on 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of research is the development of more potent and specific inhibitors of protein-protein interactions. Another area of research is the identification of new protein-protein interactions that can be targeted by 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Additionally, the use of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that holds promise for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are 4-methylpiperazine, 4-bromoaniline, and ethyl 4-aminobenzoate. The intermediates are prepared by reacting these starting materials with various reagents, such as sodium hydride, sodium borohydride, and acetic anhydride. The final coupling reaction is achieved by reacting the intermediate with 3-ethoxybenzoyl chloride in the presence of a base. The yield of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is around 30-40%, and the purity is typically above 95%.
Scientific Research Applications
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of tumor growth in various cancer cell lines. 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the interaction between the transcription factor NF-κB and its partner protein IKKβ, leading to the suppression of inflammation and autoimmune diseases. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential use in the treatment of viral infections, such as HIV and Ebola, by inhibiting the interaction between viral proteins and host proteins.
properties
IUPAC Name |
3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-16(15-19)20(24)21-17-7-9-18(10-8-17)23-13-11-22(2)12-14-23/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNYFYCJFRNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)